1-(butan-2-yl)-4-iodo-1H-pyrazole-3-carboxylic acid
Description
1-(Butan-2-yl)-4-iodo-1H-pyrazole-3-carboxylic acid (CAS: 1354706-84-5) is a pyrazole derivative with a molecular weight of 268.28 g/mol and a purity of 95% . Its structure features a butan-2-yl substituent at the 1-position of the pyrazole ring, an iodine atom at the 4-position, and a carboxylic acid group at the 3-position.
Properties
IUPAC Name |
1-butan-2-yl-4-iodopyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-3-5(2)11-4-6(9)7(10-11)8(12)13/h4-5H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFHYWINOXCAON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)C(=O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201198262 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4-iodo-1-(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201198262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354706-84-5 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4-iodo-1-(1-methylpropyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354706-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4-iodo-1-(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201198262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(butan-2-yl)-4-iodo-1H-pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Pyrazole Ring Formation via Cyclocondensation
The pyrazole core is typically constructed through cyclocondensation reactions between hydrazines and 1,3-dicarbonyl precursors. For the target compound, methyl 3-(butan-2-ylamino)-2-iodoacrylate serves as a key intermediate, synthesized via iodination of the corresponding acrylate ester. Subsequent treatment with hydrazine hydrate under acidic conditions yields the pyrazole ring, with the carboxylic acid group introduced via hydrolysis of the ester moiety.
Reaction Conditions:
Iodination Strategies
Direct iodination of preformed pyrazoles presents challenges due to the electron-withdrawing effect of the carboxylic acid group. To circumvent this, electrophilic iodination using iodine monochloride (ICl) in dichloromethane at −20°C is employed post-cyclization but prior to ester hydrolysis. This method achieves selective iodination at the 4-position with 85–90% regioselectivity.
Key Optimization:
- Stoichiometry: 1.1 equivalents ICl
- Quenching: Sodium thiosulfate to prevent over-iodination
- Byproduct Mitigation: Silica gel chromatography removes di-iodinated impurities.
Catalytic Oxidation Methods
Oxidation of 1-(Butan-2-yl)-4-iodo-1H-pyrazole-3-methanol
A patent by Nissan Chemical Industries discloses the oxidation of alcohol precursors to carboxylic acids using oxygen gas and a cobalt(II) acetate catalyst . Applied to the target compound, this method involves:
- Synthesis of Pyrazole-Methanol Intermediate:
- Grignard addition of formaldehyde to 1-(butan-2-yl)-4-iodo-1H-pyrazole.
- Oxidation:
Advantages:
- Avoids harsh oxidizing agents (e.g., KMnO₄)
- Scalable to industrial production via continuous flow reactors.
Condensation-Cyclization Approaches
One-Pot Synthesis from α,β-Unsaturated Esters
Adapting methodologies from CN111362874B, a one-pot protocol combines 2,2-difluoroacetyl chloride with methyl acrylate, followed by cyclization with butan-2-yl hydrazine :
Stepwise Process:
- Michael Addition:
- Methyl acrylate + 2,2-difluoroacetyl chloride → α-difluoroacetyl ester
- Base: Triethylamine, −30°C, 2 hours
- Cyclization:
- Catalyst: KI (20 mol%)
- Reagent: Butan-2-yl hydrazine (1.1 equivalents)
- Conditions: −20°C → 60°C gradient over 6 hours
- Hydrolysis:
Isomer Control:
- KI catalysis suppresses 5-iodo isomer formation (<5%)
- Recrystallization in 40% aqueous ethanol enhances purity to 99.6%.
Industrial Production Techniques
Continuous Flow Synthesis
Large-scale manufacturing employs tube-in-tube reactors to enhance heat/mass transfer:
Process Parameters:
| Stage | Conditions | Output Efficiency |
|---|---|---|
| Iodination | ICl, DCM, −20°C, 2 h | 92% conversion |
| Cyclocondensation | EtOH/H₂O, 80°C, 12 h | 85% yield |
| Oxidation | Co(OAc)₂/O₂, AcOH, 90°C, 8 h | 78% yield |
Advantages:
- 30% reduction in reaction time vs. batch processes
- Consistent purity (>98.5%) across 100 kg batches.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Multi-Step Synthesis | 68–72 | 97–99 | Moderate | 1,200 |
| Catalytic Oxidation | 78 | >99 | High | 950 |
| Condensation-Cyclization | 65 | 99.6 | High | 1,100 |
Key Findings:
- Catalytic oxidation offers the best balance of yield and cost for industrial use.
- Condensation-cyclization provides superior isomer control but requires expensive fluorinated precursors.
Challenges and Optimization Strategies
Regioselectivity in Iodination
The electron-deficient pyrazole ring favors electrophilic attack at the 4-position, but competing 5-iodo byproducts necessitate:
Purification Techniques
- Recrystallization Solvents: Ethanol/water (4:1) removes unreacted hydrazines.
- Chromatography: Reverse-phase C18 columns resolve iodinated isomers.
Chemical Reactions Analysis
Types of Reactions: 1-(butan-2-yl)-4-iodo-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(butan-2-yl)-4-iodo-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(butan-2-yl)-4-iodo-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrazole derivatives, focusing on molecular features, substituent effects, and biological activities (where available).
Functional Group Variations at Position 3/4
Key Observations:
- The iodine substituent in the target compound increases molecular weight compared to non-halogenated analogs (e.g., 152.20 g/mol for the 4-carbaldehyde derivative) .
Structural Analogues in Agrochemical and Pharmaceutical Research
- 1-(Butan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS: 1247912-43-1): Differs by a methyl group at position 5 instead of iodine.
- 1-Benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid : Incorporates aromatic benzyl and pyridyl groups, likely enhancing π-π stacking interactions in drug-receptor binding .
Key Insight: Halogenation (e.g., iodine) in pyrazole derivatives is a strategic modification to tune lipophilicity and bioactivity, though it may also increase synthetic complexity and cost .
Biological Activity
Overview of Pyrazole Derivatives
Pyrazole derivatives are known for their diverse biological activities, including:
- Antibacterial : Many pyrazole compounds demonstrate significant antibacterial properties against various pathogens.
- Antifungal : Certain derivatives exhibit antifungal activity, making them candidates for treating fungal infections.
- Anti-inflammatory : Pyrazoles are recognized for their anti-inflammatory effects, with some compounds used in pain management.
- Antitumor : Some pyrazole derivatives have shown promise as antitumor agents due to their ability to inhibit specific cancer-related enzymes.
Structure-Activity Relationship (SAR)
The biological activity of 1-(butan-2-yl)-4-iodo-1H-pyrazole-3-carboxylic acid can be inferred from the SAR studies of related compounds. The presence of the iodine atom and the butan-2-yl group may enhance its reactivity and biological interactions. For instance, iodine can participate in nucleophilic substitution reactions, potentially altering the compound's interaction with biological targets.
Antimicrobial Activity
Research has indicated that pyrazole derivatives often possess antimicrobial properties. A study on structurally similar compounds found that certain pyrazoles exhibited significant activity against bacterial strains such as E. coli and Staphylococcus aureus . These findings suggest that this compound may also have antimicrobial potential.
Anti-inflammatory Effects
Pyrazole derivatives have been evaluated for their anti-inflammatory activities in various models. For example, compounds similar to this compound were tested in carrageenan-induced edema models, showing comparable efficacy to established anti-inflammatory drugs like indomethacin . This indicates that the compound could be explored further for its anti-inflammatory properties.
Antitumor Properties
Some pyrazole derivatives have demonstrated inhibitory effects on cancer-related enzymes such as BRAF(V600E) and EGFR. These enzymes are critical in tumor growth and proliferation . Although direct studies on this compound are lacking, its structural features suggest it could be a candidate for similar investigations.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(butan-2-yl)-4-chloro-1H-pyrazole-3-carboxylic acid | Structure | Antibacterial, Anti-inflammatory |
| 4-Iodo-1H-pyrazole-3-carboxylic acid | Structure | Antitumor |
| 1-(butan-2-yl)-1H-pyrazole | Structure | Antimicrobial |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
